molecular formula C8H16O4S3 B5580842 3-(tert-butylthio)-1,1-dioxido-2-thietanyl methyl sulfone

3-(tert-butylthio)-1,1-dioxido-2-thietanyl methyl sulfone

Cat. No.: B5580842
M. Wt: 272.4 g/mol
InChI Key: LTXPYUSZJNDHGF-UHFFFAOYSA-N
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Description

3-(tert-butylthio)-1,1-dioxido-2-thietanyl methyl sulfone is a useful research compound. Its molecular formula is C8H16O4S3 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.02107251 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Oxidative Desulfurization

This compound plays a role in the oxidative desulfurization (ODS) of model sulfur-containing compounds. It has been studied in the context of removing sulfur from diesel fuel using tert-butyl hydroperoxide on metal-containing molecular sieves. These studies highlight its potential in improving air quality and fuel efficiency (Chica, Corma, & Domine, 2006).

X-ray Structures and Anionotropic Rearrangements

Research involving this compound includes the study of its structure and reactivity. X-ray structures of related compounds have been determined, providing insights into their chemical behavior and potential applications in material science (Destro, Lucchini, Modena, & Pasquato, 2000).

Synthesis of Bicyclic Dioxetanes

This compound is instrumental in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds have applications in chemiluminescence, a field relevant to biological imaging and analytical chemistry (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Oxidation Reactions

It is used in studies exploring the oxidation of various sulfides to sulfoxides and sulfones, showing its importance in organic synthesis and potentially in the development of new pharmaceuticals (Wang, Lente, & Espenson, 2002).

Computational Reexamination of Molecular Structures

This compound is also the subject of computational studies aimed at understanding the conformational preferences of molecules. These studies are significant in the field of theoretical chemistry and drug design (Juaristi & Notario, 2013).

Synthesis of Silathietane

It has been used in the synthesis of the first stable 1,2-silathietane, a compound of interest in organometallic chemistry (Boudjouk & Samaraweera, 1990).

Safety and Hazards

“Terbufos” is classified as an organophosphate, which are known to be extremely hazardous .

Properties

IUPAC Name

3-tert-butylsulfanyl-2-methylsulfonylthietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S3/c1-8(2,3)13-6-5-15(11,12)7(6)14(4,9)10/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXPYUSZJNDHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CS(=O)(=O)C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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